4-(Dimethylamino)benzoic acid

Catalog No.
S702399
CAS No.
619-84-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzoic acid

CAS Number

619-84-1

Product Name

4-(Dimethylamino)benzoic acid

IUPAC Name

4-(dimethylamino)benzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

YDIYEOMDOWUDTJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

Solubility

4.00e-04 M

Synonyms

4-(dimethylamino)benzoic acid, 4-(dimethylamino)benzoic acid, lithium salt, 4-(dimethylamino)benzoic acid, sodium salt, 4EDMAB, p-dimethylaminobenzoic acid, para-dimethylaminobenzoic acid

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

Synthesis and Chemical Properties:

4-(Dimethylamino)benzoic acid, also known as DMAB or p-N,N-dimethylaminobenzoic acid, is an aromatic organic compound with the chemical formula C9H11NO2 and CAS number 619-84-1. Its synthesis can be achieved through various methods, including the reaction of p-aminobenzoic acid with formaldehyde and acetic anhydride []. The presence of the dimethylamino group (-N(CH3)2) attached to the benzene ring makes DMAB a weak acid and a versatile intermediate in organic synthesis [].

Applications in Medicinal Chemistry:

DMAB serves as a valuable building block in the synthesis of various pharmaceuticals due to its readily modifiable structure and interesting properties. It is a precursor for the synthesis of local anesthetics like lidocaine and prilocaine, which act by blocking sodium channels in nerves, thereby preventing pain signals from reaching the brain [, ]. Additionally, DMAB can be used to create anti-inflammatory drugs, anticonvulsants, and radiopharmaceuticals for diagnostic imaging [].

Role in Material Science:

The unique combination of functional groups in DMAB allows its exploration in material science applications. It can be incorporated into polymers to enhance their conductivity, thermal stability, and other desirable properties []. Studies have shown potential for DMAB-based materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to tune electronic properties and generate light [].

Research in Other Fields:

Beyond medicinal chemistry and material science, DMAB finds use in various scientific research areas. It serves as a model compound in studies investigating the behavior of aromatic acids and the influence of substituent groups on their properties []. Additionally, DMAB can be employed in environmental research to understand the behavior of organic pollutants in soil and water [].

DMBA is a white to slightly yellow crystalline solid []. There is no known natural source of DMBA, and it is synthesized in laboratories for research purposes []. The significance of DMBA lies in its potential applications as a precursor for the synthesis of various other chemicals, including pharmaceuticals and dyes [].


Molecular Structure Analysis

The key feature of DMBA's molecular structure is the combination of a carboxylic acid group (COOH) and a dimethylamine group ((CH3)2N) attached to a benzene ring at the 4th position []. The presence of these functional groups makes DMBA a polar molecule capable of participating in hydrogen bonding and ionic interactions []. The dimethylamine group can also act as a nucleophile in certain reactions [].


Chemical Reactions Analysis

Synthesis

DMBA can be synthesized through various methods, with the most common approach involving the reaction between p-aminobenzoic acid and dimethyl sulfate [].

Balanced Chemical Equation:

C6H5NH2-COOH (p-aminobenzoic acid) + (CH3)2SO4 (dimethyl sulfate) -> C6H4(N(CH3)2)-COOH (DMBA) + CH3OH (methanol) []

Other Reactions

DMBA can undergo various reactions due to the presence of the carboxylic acid and dimethylamine groups. These include:

  • Esterification: DMBA can react with alcohols to form esters [].
  • Amide formation: The carboxylic acid group can react with amines to form amides [].
  • Alkylation: The dimethylamine group can be further alkylated with suitable reagents [].
Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in relevant organic chemistry literature.


Physical And Chemical Properties Analysis

  • Melting Point: 144-147 °C [].
  • Boiling Point: Decomposes above 300 °C [].
  • Solubility: Soluble in hot water, ethanol, and methanol; slightly soluble in cold water [].
  • Stability: Stable under normal storage conditions [].

Currently, there is no significant research available on the specific mechanism of action of DMBA in biological systems.

DMBA may exhibit some toxicity and should be handled with care in a laboratory setting. Specific data on its toxicity is limited, but it is recommended to follow standard laboratory safety procedures when handling the compound, including wearing gloves, eye protection, and working in a fume hood [].

XLogP3

1.8

LogP

1.28 (LogP)

Melting Point

242.5 °C

UNII

D1MA908EV0

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-84-1

Wikipedia

4-(dimethylamino)benzoic acid

General Manufacturing Information

Benzoic acid, 4-(dimethylamino)-: ACTIVE

Dates

Modify: 2023-08-15

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